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Compound of Interest

Compound Name: Tributyltin chloride

Cat. No.: B142039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of

tributyltin chloride (TBTC) in mammalian species. The information is curated for researchers,

scientists, and professionals involved in drug development and toxicological assessment. This

document summarizes key quantitative data, details representative experimental

methodologies, and visualizes critical signaling pathways involved in TBTC-induced toxicity.

Executive Summary
Tributyltin chloride (TBTC), an organotin compound, has been widely used as a biocide,

particularly in anti-fouling paints for marine vessels. Its persistence in the environment and

detection in the food chain have raised significant concerns about its potential adverse effects

on human health. In mammals, TBTC is a multi-organ toxicant, exhibiting a range of effects

including immunotoxicity, neurotoxicity, hepatotoxicity, and reproductive and developmental

toxicity. It is also recognized as a potent endocrine disruptor. The toxicity of TBTC is mediated

through various mechanisms, including the induction of oxidative stress, apoptosis, and

interference with key cellular signaling pathways. This guide provides an in-depth analysis of

these toxicological endpoints.

Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies of

tributyltin chloride in mammalian models.
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Table 2.1: Acute Toxicity of Tributyltin Chloride
Species

Route of
Administration

LD50 (Median
Lethal Dose)

Citation(s)

Rat Oral 129 mg/kg [1][2]

Rat (male) Oral 101 mg/kg [1][3]

Rat (female) Oral 113 mg/kg [1]

Mouse Oral 60 mg/kg [4]

Rat (male) Inhalation (4h) < 0.078 mg/L [1][2]

Table 2.2: Subchronic and Chronic Toxicity of Tributyltin
Chloride
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Species
Duratio
n

Route
Dose/C
oncentr
ation

Observe
d
Effects

NOAEL
(mg/kg/
day)

LOAEL
(mg/kg/
day)

Citation
(s)

Rat

(male)
28 days

Oral

(gavage)

0.5, 4, 20

mg/kg/da

y

Thymus

and

spleen

atrophy,

suppressi

on of

humoral

and

cellular

immunity.

0.5 4 [5]

Rat

(male,

Wistar)

1 month
Oral

(gavage)

1 and 5

mg/kg/da

y

Increase

d tin

concentr

ation in

liver,

kidney,

and

blood;

altered

organo-

somatic

indices;

histologic

al

damage

in liver,

kidney,

and

lungs.

< 1 1 [6][7]

Rat

(Sprague

-Dawley)

45 days Oral

(gavage)

10-2000

µg/kg

B.W.

Disrupted

neurotran

smitters,

elevated

< 0.01 0.01 [4][8][9]
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indicators

of

amyloid

genic

pathway,

inflamma

tion, and

apoptosis

; altered

brain

tissue

architect

ure.

Table 2.3: Reproductive and Developmental Toxicity of
Tributyltin Chloride
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Species
Study
Type

Route
Dose/C
oncentr
ation

Key
Finding
s

NOAEL LOAEL
Citation
(s)
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Rat

Two-

generatio

n

Dietary
5, 25,

125 ppm

Males:

Decrease

d testis,

epididymi

s, and

ventral

prostate

weight;

reduced

sperm

count;

delayed

spermiati

on.

Females:

Decrease

d number

and body

weight of

pups;

delayed

vaginal

opening;

impaired

estrous

cyclicity;

increase

d

anogenit

al

distance

in

neonates

.

5 ppm 25 ppm

[8][10]

[11][12]

[13]

Rat

(Sprague

-Dawley)

Pubertal

exposure

(10 days)

Oral

(gavage)

5, 10, 20

mg/kg

B.W.

Decrease

d

testicular

5 mg/kg

B.W.

10 mg/kg

B.W.

[14]
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and

caudal

epididym

al sperm

counts;

decrease

d sperm

motility.

Experimental Protocols
This section provides an overview of representative experimental methodologies for assessing

the toxicity of tributyltin chloride.

Acute Oral Toxicity Study (Representative Protocol
based on OECD Guideline 401)
This protocol outlines a typical acute oral toxicity study in rats.[15][16][17][18]

Animal Model: Young adult Wistar rats (8-12 weeks old), nulliparous and non-pregnant

females. A sufficient number of animals are used to obtain statistically significant results.

Housing and Acclimatization: Animals are housed in controlled conditions (22 ± 3°C, 30-70%

humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for

acclimatization.

Dose Preparation and Administration:

Tributyltin chloride is dissolved in a suitable vehicle (e.g., olive oil or corn oil).

Animals are fasted overnight prior to dosing.

A single dose is administered by oral gavage using a stomach tube. The volume

administered is based on the animal's body weight (typically not exceeding 10 mL/kg).[14]

Control animals receive the vehicle only.
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Observation:

Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and

6 hours post-dosing, and then daily for 14 days.

Observations include changes in skin, fur, eyes, mucous membranes, respiratory,

circulatory, autonomic and central nervous systems, and somatomotor activity and

behavior pattern.

Body weights are recorded weekly.

Necropsy: All animals (those that die during the study and survivors at the end of 14 days)

undergo a gross necropsy. All pathological changes are recorded.

Immunotoxicity Assessment: Thymocyte Apoptosis via
Flow Cytometry
This protocol describes a method to assess TBTC-induced apoptosis in thymocytes.[5][19]

Animal Treatment: Male mice are treated with TBTC (e.g., 0, 0.5, 4, and 20 mg/kg by oral

gavage) for a specified period (e.g., 28 days).[5]

Thymocyte Isolation:

At the end of the treatment period, animals are euthanized, and the thymus is aseptically

removed.

A single-cell suspension of thymocytes is prepared by gently teasing the thymus in a

suitable buffer (e.g., RPMI-1640 medium).

The cell suspension is filtered through a nylon mesh to remove debris.

Apoptosis Staining (Propidium Iodide Method):

Thymocytes are washed with phosphate-buffered saline (PBS).

Cells are fixed in cold 70% ethanol and stored at -20°C until analysis.
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On the day of analysis, cells are washed with PBS and resuspended in a hypotonic buffer

containing propidium iodide (PI) and RNase A. PI stains the DNA of cells with

compromised membranes.

Flow Cytometry Analysis:

The stained cells are analyzed using a flow cytometer.

Apoptotic cells are identified as a sub-G1 peak in the DNA content histogram, representing

cells with fragmented DNA.[19]

The percentage of apoptotic cells in each treatment group is quantified.

Two-Generation Reproductive Toxicity Study
This protocol is based on a two-generation study of TBTC in rats.[8][10][13]

Animal Model: Wistar rats.

Dietary Administration:

F0 generation (parental) male and female rats are fed a diet containing TBTC at various

concentrations (e.g., 5, 25, and 125 ppm) starting from pre-mating, through mating,

gestation, and lactation.

The F1 generation is exposed to the same diet from conception through adulthood.

Endpoints for F0 and F1 Generations:

Reproductive Performance: Mating and fertility indices, gestation length, litter size, and

pup viability are recorded.

Growth and Development of Offspring: Body weight, anogenital distance, day of vaginal

opening (females), and preputial separation (males) are monitored.

Estrous Cyclicity: Vaginal smears are collected daily from F1 females to assess the

regularity of the estrous cycle.
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Organ Weights and Histopathology: At necropsy, reproductive organs (testes,

epididymides, prostate, uterus, ovaries) and endocrine organs are weighed and examined

for histopathological changes.

Sperm Analysis: For F1 males, sperm count, motility, and morphology are assessed.

Hormone Levels: Serum levels of testosterone, estradiol, and luteinizing hormone (LH) are

measured.

Mechanisms of Toxicity and Signaling Pathways
Tributyltin chloride exerts its toxic effects through multiple mechanisms at the cellular and

molecular levels. Key mechanisms include the induction of apoptosis, oxidative stress, and

disruption of critical signaling pathways.

Immunotoxicity: Fas-Mediated Apoptosis in Thymocytes
TBTC is a potent immunotoxicant, with the thymus being a primary target. A key mechanism of

TBTC-induced thymic atrophy is the induction of apoptosis in thymocytes through the Fas-

mediated pathway.[20][21] TBTC exposure leads to increased expression of the Fas receptor

(CD95) on thymocytes. The binding of Fas ligand (FasL) to the Fas receptor triggers the

formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated

Death Domain (FADD) protein and pro-caspase-8. This leads to the activation of caspase-8,

which in turn activates downstream effector caspases like caspase-3, culminating in the

execution of apoptosis.[5][6][22]

Tributyltin-induced Fas-mediated apoptosis in thymocytes.

Cellular Stress and Apoptosis: JNK and p38 MAPK
Pathways
TBTC induces cellular stress, leading to the activation of the c-Jun N-terminal kinase (JNK) and

p38 mitogen-activated protein kinase (MAPK) signaling pathways.[23][24][25] These pathways

are activated in response to various stressors, including oxidative stress generated by TBTC.

Activation of JNK and p38 MAPK can lead to the phosphorylation of various downstream

targets, including transcription factors that regulate the expression of genes involved in

apoptosis. For instance, activated JNK can phosphorylate and activate pro-apoptotic proteins
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of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c, which

in turn activates the caspase cascade.
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Click to download full resolution via product page

Activation of JNK and p38 MAPK pathways by tributyltin.

Endocrine Disruption: PPARγ/RXRα Pathway
Tributyltin chloride is a potent endocrine disruptor that can act as an agonist for the

peroxisome proliferator-activated receptor gamma (PPARγ) and the retinoid X receptor alpha

(RXRα).[1][2][26][27][28] These nuclear receptors form a heterodimer that regulates gene

expression involved in adipogenesis (fat cell differentiation) and lipid metabolism. By binding to

and activating the PPARγ/RXRα heterodimer, TBTC can promote the differentiation of
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preadipocytes into mature adipocytes, potentially contributing to obesity. This activation

involves the recruitment of coactivators and the initiation of transcription of target genes.
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Tributyltin-mediated activation of the PPARγ/RXRα pathway.
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General Experimental Workflow for In Vivo Toxicity
Assessment
The following diagram illustrates a general workflow for conducting an in vivo toxicity study of a

chemical like tributyltin chloride.
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General workflow for an in vivo toxicity study.

Conclusion
The toxicological profile of tributyltin chloride in mammals is characterized by its multi-organ

toxicity, with significant effects on the immune, nervous, and reproductive systems. Its action as

an endocrine disruptor, particularly through the activation of the PPARγ/RXRα pathway, is a key

concern. The underlying mechanisms of TBTC toxicity are complex, involving the induction of

apoptosis via pathways such as the Fas-mediated cascade and the activation of cellular stress

responses through JNK and p38 MAPK signaling. The quantitative data and experimental

protocols summarized in this guide provide a valuable resource for researchers and

professionals in the fields of toxicology and drug development for risk assessment and further

investigation into the adverse health effects of this environmental contaminant. Continued

research is essential to fully elucidate the long-term consequences of low-level exposure to

tributyltin chloride and to develop strategies to mitigate its impact on human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://scispace.com/papers/activation-of-rxr-ppar-heterodimers-by-organotin-c9j760weqx
https://www.benchchem.com/product/b142039#toxicological-profile-of-tributyltin-chloride-in-mammals
https://www.benchchem.com/product/b142039#toxicological-profile-of-tributyltin-chloride-in-mammals
https://www.benchchem.com/product/b142039#toxicological-profile-of-tributyltin-chloride-in-mammals
https://www.benchchem.com/product/b142039#toxicological-profile-of-tributyltin-chloride-in-mammals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b142039?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

